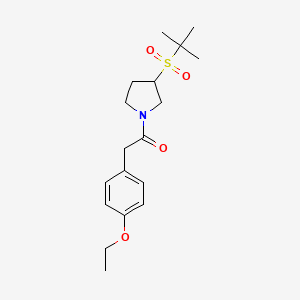

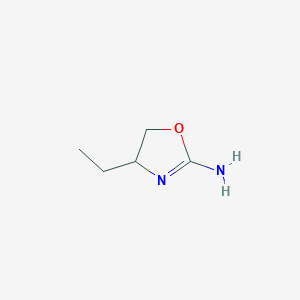

![molecular formula C16H12N4O2S B2806225 N-(5-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine CAS No. 878061-76-8](/img/structure/B2806225.png)

N-(5-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(5-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine” is a complex organic molecule that contains several functional groups and rings, including a methoxy group, a benzothiazole ring, a phenyl ring, and an oxadiazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and rings. The benzothiazole and oxadiazole rings likely contribute to the compound’s aromaticity, while the methoxy and amine groups could participate in hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The amine group could act as a nucleophile in reactions, while the methoxy group could be susceptible to demethylation under certain conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of its intermolecular forces .Scientific Research Applications

Anticancer Applications

Several studies have synthesized derivatives of 1,3,4-oxadiazol compounds, testing their anticancer activities against various human cancer cell lines. For instance, a study designed and synthesized 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-tri-methylphenyl)thiazol-4-amine derivatives, demonstrating good to moderate activity against breast, lung, prostate, and breast cancer cell lines T. Yakantham, R. Sreenivasulu, R. Raju, 2019. Another study synthesized Schiff base indolyl-1,3,4-oxadiazole, thiazolidinone, and azetidinone as efficient antimicrobial, antioxidant, antituberculosis, and anticancer agents Vaijinath A. Verma, A. R. Saundane, Rajkumar S. Meti, 2019.

Antimicrobial Applications

Compounds with 1,3,4-oxadiazole cores have shown significant antimicrobial activity. A study synthesized new 2-amino-1,3,4-oxadiazole derivatives, evaluating their anti-Salmonella typhi activity E. Salama, 2020. Furthermore, novel 1,2,4-triazole derivatives were synthesized from 1,3,4-oxadiazoles, displaying good or moderate activities against test microorganisms H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007.

Antiproliferative and Other Biological Activities

The synthesis and evaluation of 1,3,4-oxadiazole analogues for antiproliferative activity against NCI human cancer cell lines highlighted compounds with significant growth inhibitions, suggesting potential for further development as anticancer agents Mohamed Jawed Ahsan, R. Meena, S. Dubey, V. Khan, Sunita Manda, Surender Singh Jadav, Piush Sharma, Mohammed H. Geesi, M. Z. Hassan, Md Afroz Bakht, Y. Riadi, Md Habban Akhter, Salahuddin, R. Gundla, 2018.

Mechanism of Action

Target of Action

The primary targets of this compound are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

The compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. The compound has shown the highest IC50 values (11.34 µM and 11.21 µM) for COX-1 inhibition .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the formation of prostaglandins from arachidonic acid. This results in a decrease in the inflammatory response.

Result of Action

The molecular and cellular effects of the compound’s action include a reduction in the production of prostaglandins, leading to a decrease in inflammation . The compound has demonstrated excellent COX-2 Selectivity Index (SI) values and even showed 78.28% and 69.64% inhibition of albumin denaturation .

Future Directions

Properties

IUPAC Name |

N-(5-methoxy-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O2S/c1-21-11-7-8-13-12(9-11)17-16(23-13)18-15-20-19-14(22-15)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGUPLLRXBNMFPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)NC3=NN=C(O3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

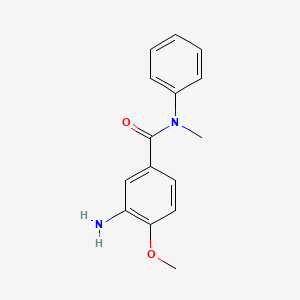

![N-(1-cyano-1,2-dimethylpropyl)-2-{1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}acetamide](/img/structure/B2806142.png)

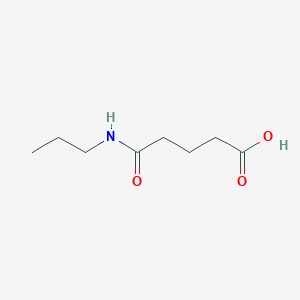

![Tert-butyl 7-imino-7-oxo-7lambda6-thia-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2806144.png)

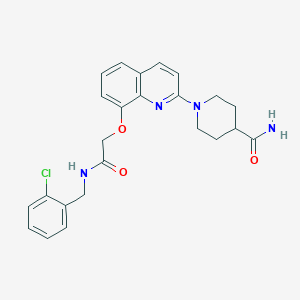

![2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2806148.png)

![[3-(3-Methoxy-4-methylphenyl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2806152.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2806154.png)

![3-(1,3-Benzodioxol-5-ylmethyl)-1-[(4-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2806161.png)

![2-[2-(benzenesulfonylimino)-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2806163.png)